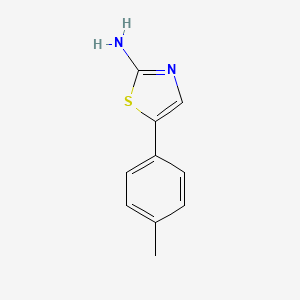

5-(P-tolyl)thiazol-2-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(4-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSKUJCHFMAMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359370 | |

| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73040-54-7 | |

| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Thiazole Scaffolds in Drug Discovery and Development

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the design of bioactive molecules. tandfonline.comresearchgate.net Its structural features, including its planarity, aromaticity, and ability to participate in hydrogen bonding, allow it to interact favorably with a diverse range of biological targets. researchgate.net This versatility has led to the incorporation of the thiazole moiety into numerous clinically approved drugs with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer agents. researchgate.netbohrium.comnih.gov The thiazole scaffold is present in over 18 FDA-approved drugs and more than 70 experimental drugs, underscoring its importance in pharmaceutical research. fabad.org.tr

The thiazole nucleus is a key component of natural products like vitamin B1 (thiamine) and has been successfully integrated into synthetic drugs such as the antibiotic Sulfathiazole and the antiretroviral Ritonavir. researchgate.netbohrium.comresearchgate.net The ability of the thiazole ring to be readily functionalized at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an attractive scaffold for the development of new therapeutic agents. fabad.org.tr

A Historical Look at 2 Aminothiazole Derivatives in Bioactive Compound Research

The exploration of 2-aminothiazole (B372263) derivatives as bioactive compounds has a rich history. The 2-aminothiazole core is recognized as an active pharmacophore, a key structural component responsible for a molecule's biological activity. researchgate.net This has led to its inclusion in several marketed drugs, including the anti-inflammatory drug Meloxicam and the cephalosporin (B10832234) antibiotic Cefdinir. researchgate.net

Early research into 2-aminothiazole derivatives often focused on their antimicrobial properties. ignited.in Over the years, the scope of investigation has broadened significantly, with studies revealing a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects. mdpi.comgrafiati.com The synthesis of various derivatives, involving substitutions at different positions of the thiazole (B1198619) ring and the amino group, has been a key strategy in the exploration of their therapeutic potential. mdpi.com This historical progression highlights the enduring interest in the 2-aminothiazole scaffold as a source of novel drug candidates.

The Rationale for Investigating 5 P Tolyl Thiazol 2 Amine As a Lead Structure

The specific compound, 5-(P-tolyl)thiazol-2-amine, presents a compelling case for investigation as a lead structure in drug discovery. The rationale for this focus stems from the strategic placement of its constituent functional groups. The "p-tolyl" group, a methyl-substituted phenyl ring, at the 5-position of the thiazole (B1198619) ring can influence the molecule's lipophilicity and steric interactions with target proteins. The presence of an aryl group at this position is a common feature in many biologically active thiazole derivatives. wiley.com

Furthermore, the 2-amino group is a critical pharmacophoric element. It can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. researchgate.net The combination of the p-tolyl substituent and the 2-amino group on the thiazole scaffold creates a unique chemical entity with the potential for specific and potent biological activity. Research into related N-aryl-4-aryl-1,3-thiazole-2-amine derivatives has shown that these compounds can exhibit significant anti-inflammatory activity by inhibiting enzymes like 5-lipoxygenase. wiley.com

An Overview of Research Trajectories for Aryl Thiazole Amine Compounds

Classical Hantzsch Thiazole Synthesis Approaches for 2-Aminothiazole (B372263) Derivatives

The Hantzsch synthesis, first reported in 1887, is a widely utilized method for the preparation of thiazole derivatives. bepls.com It traditionally involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). bepls.comnih.gov

Condensation Reactions with α-Haloketones and Thiourea Derivatives

The core of the Hantzsch synthesis for 2-aminothiazoles is the reaction between an α-haloketone and thiourea. For the specific synthesis of 5-(p-tolyl)thiazol-2-amine, this would involve the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea. chemicalbook.com This reaction proceeds via a cyclocondensation mechanism.

The general reaction is versatile, allowing for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea derivative. tandfonline.com For instance, using N-substituted thioureas can lead to the formation of N-substituted-2-aminothiazoles. nanobioletters.com

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis

The efficiency and outcome of the Hantzsch synthesis can be significantly influenced by the reaction conditions.

Temperature: The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent used. chemicalbook.com For example, the synthesis of 4-(p-tolyl)thiazol-2-amine has been achieved by heating the reactants in 95% ethanol (B145695) at reflux for 60 minutes. chemicalbook.com However, some protocols have been developed to proceed at room temperature. researchgate.net

Solvents: A variety of solvents have been employed for the Hantzsch synthesis, with ethanol being a common choice. chemicalbook.com Other solvents like dimethylformamide (DMF) nanobioletters.com and tetrahydrofuran (B95107) (THF) have also been used. researchgate.net The choice of solvent can affect reaction times and yields. For example, a catalyst-free protocol in THF at room temperature has been reported to give high yields. researchgate.net

Catalysis: While the classical Hantzsch synthesis can proceed without a catalyst, various catalysts have been introduced to improve reaction rates and yields. Molecular iodine has been used as an efficient catalyst for the condensation of bromoketones with thiourea, leading to rapid formation of pure products under mild conditions. tandfonline.com Acidic conditions can also influence the reaction, sometimes leading to a change in regioselectivity, forming 2-imino-2,3-dihydrothiazoles alongside the expected 2-aminothiazoles. rsc.org Silica-supported tungstosilisic acid has been employed as a reusable catalyst in a one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.com

Novel and Green Synthetic Routes for this compound Scaffolds

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the emergence of one-pot reactions, microwave-assisted synthesis, and catalyst-free methodologies.

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot syntheses offer several advantages, including reduced reaction times, simplified work-up procedures, and minimized waste. Several one-pot methods for the synthesis of 2-aminothiazole derivatives have been developed.

One such approach involves the reaction of a ketone, N-bromosuccinimide (NBS), potassium thiocyanate (B1210189), and a primary amine. ekb.eg In this multi-step, one-pot process, the ketone is first brominated in situ by NBS, followed by reaction with potassium thiocyanate and subsequent cyclization with the amine. ekb.eg This method has been used to synthesize 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine. ekb.eg

Another one-pot method utilizes a copper(II)-iodine catalyzed Hantzsch-type condensation of methyl aryl ketones and thiourea, where the α-iodoketone is generated in situ. benthamdirect.com Deep eutectic solvents (DES) have also been employed as a green reaction medium for the one-pot, catalyst-free synthesis of 2-aminothiazole-5-carboxylates from β-ketoesters, thiourea, and NBS. academie-sciences.fr

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Acetone, p-toluidine, NBS, KSCN | Benzoyl peroxide, ethanol, room temp | 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine | 80% | researchgate.net |

| Methyl aryl ketones, thiourea | Cu(II)-iodine, PEG-400 | 2-aminothiazole derivatives | Moderate to good | benthamdirect.com |

| Ethyl acetoacetate (B1235776), thiourea, NBS | Choline chloride-urea (DES) | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Good to excellent | academie-sciences.fr |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique that can significantly reduce reaction times and improve yields. petsd.org This technology has been successfully applied to the Hantzsch thiazole synthesis.

For example, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole was achieved in high yields within minutes by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation. nih.gov Similarly, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a Hantzsch reaction was accomplished in significantly shorter times and with higher yields using microwave heating compared to conventional reflux conditions. nih.gov One-pot, three-component reactions under microwave irradiation have also been reported for the synthesis of thiazolo[3,2-a]pyrimidine derivatives from 2-aminothiazole, an aldehyde, and ethyl acetoacetate without a catalyst. clockss.org

| Reactants | Conditions | Product | Yield | Reference |

| o-Chloroacetophenone, iodine, thiourea | Microwave irradiation | 4-(o-chlorophenyl)-2-aminothiazole | High | nih.gov |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas | Microwave heating | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | High | nih.gov |

| 2-Aminothiazole, benzaldehyde, ethyl acetoacetate | Microwave irradiation, acetic acid | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | - | clockss.org |

Catalyst-Free and Environmentally Benign Methodologies

The development of catalyst-free and solvent-free reactions is a key goal in green chemistry. Several such methods have been reported for the synthesis of 2-aminothiazoles.

A rapid and eco-friendly, solvent-free protocol for the Hantzsch condensation of 2-bromoacetophenones with thiourea has been developed, yielding 2-aminothiazoles in moderate to excellent yields without a catalyst. organic-chemistry.org The reaction proceeds quickly upon heating the α-haloketone to its melting point and adding thiourea. organic-chemistry.org

Catalyst-free synthesis of 2-aminothiazoles has also been achieved in aqueous ethanol, a green solvent system. rsc.org This method involves the multi-component reaction of 2-aminothiazole, barbituric acid, and various aromatic aldehydes at 80 °C. rsc.org Another catalyst-free approach utilizes aloe vera/water as a reusable and environmentally benign promoting medium for the condensation of 2-aminothiazole and phenacyl bromide. benthamdirect.com

| Reactants | Conditions | Product | Yield | Reference |

| 2-Bromoacetophenones, thiourea | Solvent-free, heating | 2-aminothiazoles | 42-93% | organic-chemistry.org |

| 2-Aminothiazole, barbituric acid, aromatic aldehydes | Aqueous ethanol, 80 °C | 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives | - | rsc.org |

| 2-Aminothiazole, phenacyl bromide | Aloe vera/water (3:2) | Imidazo[2,1-b]thiazole (B1210989) derivatives | High | benthamdirect.com |

Regioselective Functionalization at the Thiazole Ring

The ability to selectively introduce substituents at specific positions of the thiazole ring is crucial for developing new derivatives with desired properties. The electron density of the thiazole ring makes the C5 position the most favorable for electrophilic substitution, while the C2 position is preferred for nucleophilic substitution. rsc.org

Strategies for C-5 Position Modification of 2-Aminothiazoles

Modification at the C-5 position of the 2-aminothiazole scaffold is a key strategy for creating diverse analogs. One of the most established methods for synthesizing 2,5-disubstituted thiazoles is the Hantzsch thiazole synthesis. mdpi.comencyclopedia.pub This method involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea or thioamides. mdpi.comencyclopedia.pub By selecting appropriate starting materials, various substituents can be introduced at the C-4 and C-5 positions.

Recent advancements have explored alternative strategies. For instance, a copper-catalyzed arylation has been developed for the regioselective C-5 arylation of thiazolo[3,2-b]-1,2,4-triazoles, demonstrating high yields and tolerance for various functional groups. nih.gov Another approach involves the reaction of vinyl azides with potassium thiocyanate, which can be selectively catalyzed by palladium or iron to yield either 4-substituted-2-aminothiazoles or 4-substituted-5-thiocyano-2-aminothiazoles. acs.org Furthermore, visible-light-induced methods offer a green chemistry approach for the one-pot synthesis of functionalized 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. thieme-connect.com

Introduction of the p-Tolyl Group at C-5

The introduction of a p-tolyl group specifically at the C-5 position of a 2-aminothiazole can be achieved through several synthetic routes. A direct method involves the Hantzsch synthesis using a 2-halo-1-(p-tolyl)ethanone derivative and thiourea. chemicalbook.com For example, the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol at reflux yields 4-(p-tolyl)thiazol-2-amine. chemicalbook.com It is important to note that in this common naming convention, the aryl group is at the 4-position. To obtain a 5-substituted aryl thiazole, different starting materials are required.

A facile one-pot synthesis has been reported for 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine from acetone, p-toluidine, and N-bromosuccinimide, followed by reaction with potassium thiocyanate. researchgate.net While this provides a related structure, direct synthesis of this compound often requires precursors where the p-tolyl group is already positioned appropriately. For instance, the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide can yield 5-arylthiazoles, which can then be functionalized at the 2-position. organic-chemistry.org

Derivatization at the Exocyclic Amine Nitrogen and Thiazole Ring

Further diversification of the this compound scaffold can be achieved through reactions at the exocyclic amino group and by introducing additional substituents onto the thiazole ring itself.

Amidation and Acylation Reactions of the 2-Amino Group

The 2-amino group of thiazoles is readily derivatized through amidation and acylation reactions. These reactions are crucial for creating a wide array of analogs with potentially enhanced biological activities. mdpi.com Acylation can be performed using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.complos.org For example, 2-aminothiazoles can be reacted with acyl halides in pyridine (B92270) to produce the corresponding amides in high yields. mdpi.com

A study reported the synthesis of various phenylthiazole acids, including 4-oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid, through the reaction of this compound with appropriate acid anhydrides. nih.gov Another efficient method for amidation involves the direct coupling of 2-aminothiazoles with carboxylic acids using trimethylaluminum (B3029685) (AlMe3). acs.org This method is effective for a broad range of amines and acids. acs.org

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2-Aminothiazole | Acyl Halides | N-Acyl-2-aminothiazole | mdpi.com |

| This compound | Succinic Anhydride | 4-Oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid | nih.gov |

| 2-Aminothiazole | Carboxylic Acid (with AlMe3) | N-Acyl-2-aminothiazole | acs.org |

Introduction of Heteroaryl and Aryl Substituents on the Thiazole Nucleus

The introduction of additional aryl or heteroaryl substituents onto the thiazole nucleus can significantly impact the molecule's properties. Various synthetic strategies have been developed to achieve this. The Hantzsch synthesis remains a versatile method for preparing thiazoles with diverse substituents at the 2, 4, or 5-positions by using appropriately substituted thioamides and α-halocarbonyl compounds. mdpi.comtandfonline.com

For instance, a series of N-(substituted phenyl)-4-(p-tolyl)thiazol-2-amines were synthesized by reacting substituted thioureas with 2-bromo-1-(p-tolyl)ethanone. nanobioletters.com This allows for the introduction of various substituted phenyl groups at the 2-amino position while having the p-tolyl group at the 4-position. To introduce substituents at the 5-position, a different synthetic approach is needed, often starting with a precursor that already contains the desired 5-substituent.

A diversity-oriented synthesis has been used to prepare a series of 5-N-arylaminothiazoles with various substituents at the 2-position, including pyridyl and phenyl groups. rsc.org This was achieved through the reaction of thioamide dianions with thioformamides. rsc.org This highlights the possibility of introducing heteroaryl groups at different positions of the thiazole ring, which can influence the compound's electronic and photophysical properties. rsc.org

| Method | Starting Materials | Resulting Structure | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Substituted Thioamides and α-Halocarbonyls | 2,4,5-Substituted Thiazoles | mdpi.comtandfonline.com |

| Reaction of Thioamide Dianions | Thioamide Dianions and Thioformamides | 5-N-Arylaminothiazoles with 2-pyridyl/phenyl groups | rsc.org |

| Reaction of Substituted Thiourea | Substituted Thiourea and 2-bromo-1-(p-tolyl)ethanone | N-(substituted phenyl)-4-(p-tolyl)thiazol-2-amines | nanobioletters.com |

Antimicrobial Activity Studies

Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against a spectrum of microbial pathogens. These investigations are critical in the search for new antimicrobial agents that can address the growing problem of drug-resistant infections.

Several derivatives of this compound have demonstrated notable activity against Gram-positive bacteria. In one study, a series of novel thiazole derivatives were synthesized and evaluated for their antibacterial properties. Specifically, 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole showed significant antimicrobial activity against Staphylococcus aureus. tandfonline.com Another study highlighted that 2-amino-4-(p-tolyl)thiazole itself exhibits antibacterial activity against Bacillus subtilis and Staphylococcus aureus.

Further research into bis(thiazol-5-yl)phenylmethane derivatives, which include a p-tolyl group, revealed selective and potent activity against S. aureus, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and vancomycin-resistant (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2–64 μg/mL. plos.org This suggests that the p-tolyl moiety can be a key contributor to the antibacterial efficacy of these compounds.

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole | Staphylococcus aureus (ATCC: 13565) | Significant activity (compared to ampicillin) | tandfonline.com |

| 2-Amino-4-(p-tolyl)thiazole | Bacillus subtilis, Staphylococcus aureus | Exhibited antibacterial activity | |

| bis(thiazol-5-yl)phenylmethane derivatives (with p-tolyl group) | S. aureus (MSSA, MRSA, VRSA) | MIC: 2–64 μg/mL | plos.org |

| 3-((4-(chloromethyl)thiazol-2-yl)(p-tolyl)amino)propanoic acid | Various microbial strains | High activity | researchgate.net |

| 3-((4-(hydroxymethyl)thiazol-2-yl)(p-tolyl)amino)propanoic acid | Various microbial strains | High activity | researchgate.net |

| 3-((4-((phenylamino)methyl)thiazol-2-yl)(p-tolyl)amino)propanoic acid | Various microbial strains | High activity | researchgate.net |

The effectiveness of this compound derivatives extends to Gram-negative bacteria as well. A study involving new N-(substituted phenyl)-substituted thiazol-2-amine derivatives found that certain compounds exhibited significant antibacterial activity against Escherichia coli. nanobioletters.com Another investigation into novel thiazole derivatives reported that 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole displayed potent activity against Klebsiella pneumoniae. tandfonline.com While not all derivatives show broad-spectrum activity, these findings indicate the potential for developing targeted therapies against specific Gram-negative pathogens. For instance, some derivatives containing a p-tolyl moiety demonstrated high activity against various microbial strains, including E. coli. researchgate.net

Table 2: Antibacterial Activity of this compound Derivatives Against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| N-(substituted phenyl)-substituted thiazol-2-amine derivatives | Escherichia coli | Significant activity | nanobioletters.com |

| 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Klebsiella pneumoniae (ATCC: 10031) | Potent activity (compared to gentamicin) | tandfonline.com |

| 3-((4-(chloromethyl)thiazol-2-yl)(p-tolyl)amino)propanoic acid | Escherichia coli | High activity | researchgate.net |

In addition to antibacterial properties, derivatives of this compound have been evaluated for their antifungal activity. Research has shown that certain synthesized compounds, including those with a p-tolyl group, exhibit significant antifungal activity against strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger. nanobioletters.com Another study found that a p-tolylamino derivative of 2-amino-1,3,4-thiadiazole (B1665364) displayed antifungal activity against A. niger. dovepress.com Furthermore, a derivative containing a 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl moiety showed good antifungal activity against C. albicans. nih.gov

A significant aspect of the research into this compound derivatives is their potential to combat multidrug-resistant (MDR) microbial strains. fabad.org.tr The emergence of bacteria that are resistant to multiple antibiotics is a major global health crisis. nanobioletters.com As mentioned earlier, bis(thiazol-5-yl)phenylmethane derivatives with a p-tolyl group have demonstrated strong, near-MIC bactericidal activity against genetically defined resistant phenotypes of S. aureus, including MRSA and VRSA. plos.org This indicates that these compounds may either bypass existing resistance mechanisms or act on novel targets. The development of such compounds is crucial for providing new therapeutic options against infections caused by these challenging pathogens.

Mechanisms of Antimicrobial Action

Anticancer and Antiproliferative Investigations

The therapeutic potential of this compound derivatives is not limited to antimicrobial applications. The thiazole scaffold is also a key feature in many compounds investigated for their anticancer properties. nih.gov

Research into novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors has shown promising results. nih.govresearchgate.net While the specific compound this compound was not the direct subject, related structures with p-tolyl groups have been evaluated. For example, in a study on imidazo[2,1-b]thiazole derivatives, 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)-3-(p-tolyl)urea was synthesized and evaluated for its anticancer efficacy. mdpi.com

Another study focused on the synthesis and in vitro anticancer evaluation of thiazolo[3,2-a]pyrimidin-5-one derivatives. In this research, 4-p-tolylthiazol-2-amine was used as a starting material to synthesize compounds that were then tested against various cancer cell lines. derpharmachemica.com Specifically, a derivative bearing a p-tolyl group at the 3-position and a sulfacetamide (B1682645) moiety showed notable activity against the Renal UO-31 cancer cell line. derpharmachemica.com

Furthermore, a series of 5-aryl-1,3,4-thiadiazole-based compounds were synthesized and evaluated for their antiproliferative activity. A derivative featuring an arylamino thiazole scaffold with a p-tolyl group exhibited enhanced cytotoxicity against the HepG2 (hepatocellular carcinoma) cell line compared to the unsubstituted phenyl derivative. mdpi.com

Table 3: Anticancer and Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Measurement | Reference |

|---|---|---|---|

| 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)-3-(p-tolyl)urea | MCF-7 (Breast cancer) | Investigated for anticancer efficacy | mdpi.com |

| Thiazolo[3,2-a]pyrimidin-5-one derivative (from 4-p-tolylthiazol-2-amine) | Renal UO-31 | Cell growth promotion of 52.72%-64.52% | derpharmachemica.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole with arylamino thiazole (p-tolyl) | HepG2 (Hepatocellular carcinoma) | IC50 = 8.81 µg/mL | mdpi.com |

In Vitro Cytotoxicity Assays Against Various Human Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have utilized a variety of human cancer cell lines to determine the cytotoxic effects of these compounds.

One area of focus has been the development of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Based on the structure of the known anticancer drug dasatinib, these compounds have shown selective antiproliferative activity. For instance, one such derivative demonstrated potent and selective activity against the human K562 leukemia cell line with an IC50 value of 16.3 µM. nih.gov However, its activity was significantly lower against other cell lines like MDA-MB-231, MCF-7, and HT-29. nih.gov

In another study, a series of 2,4-disubstituted thiazole amide derivatives were synthesized and evaluated for their antiproliferative activities against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cancer cells. Several of these compounds exhibited moderate to good activity against these cell lines. nih.gov

Furthermore, the introduction of a p-tolyl group has been explored in various thiazole-based structures. For example, a series of 1-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)sulfonyl)propanamide derivatives were synthesized and evaluated. mdpi.com Additionally, coumarin (B35378) derivatives incorporating a 4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl moiety have been synthesized and investigated for their anticancer properties. frontiersin.org

The table below summarizes the in vitro cytotoxicity data for selected this compound derivatives and related compounds against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K562 (Leukemia) | 16.3 | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | MDA-MB-231 (Breast) | > 20 | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | MCF-7 (Breast) | 20.2 | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | HT-29 (Colon) | 21.6 | nih.gov |

| 2-Benzamido-4-(isothiocyanatornethyl)-thiazole | L1210 (Leukemia) | 0.2-1 | nih.gov |

| 2-(alky1amido) thiazole analogues | L1210 (Leukemia) | 4-8 | nih.gov |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide derivative | HeLa (Cervical) | 1.6 ± 0.8 | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivative (46b) | A549 (Lung) | 0.16 ± 0.06 | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivative (46b) | HepG2 (Liver) | 0.13 ± 0.05 | nih.gov |

| Thiazole-2-acetamide derivative (10a) | MCF-7 (Breast) | 4 ± 0.2 | nih.gov |

| Thiazole-2-acetamide derivative (10a) | PC-3 (Prostate) | 7 ± 0.6 | nih.gov |

| Thiazole-2-acetamide derivative (10o) | MDAMB-231 (Pancreatic) | 3 ± 0.2 | nih.gov |

Evaluation of Apoptotic Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Research into this compound derivatives has explored their ability to trigger this process in cancer cells.

Studies have shown that certain thiazole derivatives can induce apoptosis through various cellular pathways. One common mechanism involves the mitochondrial pathway. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating this pathway. frontiersin.org An increase in the Bax/Bcl-2 ratio is often indicative of apoptosis induction. mdpi.com Some thiazole derivatives have been found to modulate this ratio, thereby promoting cancer cell death. frontiersin.orgmdpi.com

Furthermore, the activation of caspases, a family of proteases that execute apoptosis, is another hallmark of this process. The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of caspases, is also a marker of apoptosis. d-nb.info Investigations into thiazole derivatives have demonstrated their ability to induce PARP cleavage, confirming their pro-apoptotic activity. d-nb.info

Mechanistic studies on a specific 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, which incorporates a thiazole moiety, revealed its ability to disrupt the mitochondrial membrane potential and promote apoptosis. acs.org

Inhibition of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and proliferation. Cancer is often characterized by uncontrolled cell cycle progression. Therefore, agents that can arrest the cell cycle at specific phases are valuable in cancer therapy.

Several derivatives of this compound and related thiazole compounds have been shown to inhibit cell cycle progression in cancer cells. humanjournals.commdpi.com For instance, a novel thiazole-naphthalene derivative was found to arrest the cell cycle in the G2/M phase. humanjournals.com Similarly, treatment of HCT-116 cells with imidazothiazole-based hydroxamic acid derivatives led to cell cycle arrest at the G2/M phase. mdpi.com

In another study, new benzothiazole (B30560) hybrids were evaluated for their effect on the cell cycle in MCF-7 breast cancer cells. Two of the compounds were found to arrest the cells in the S phase, while another derivative caused arrest in the G1/S phase. semanticscholar.org These findings suggest that thiazole derivatives can interfere with different stages of the cell cycle, contributing to their anticancer effects.

Modulation of Key Signaling Pathways in Cancer

The development and progression of cancer are driven by aberrant signaling pathways that control cell growth, survival, and metastasis. Thiazole derivatives have been shown to modulate several of these key pathways. researchgate.net

One of the critical pathways in cancer is the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. frontiersin.org Some 2-(3-phenyl)ureidothiazol-4-formamide derivatives have demonstrated good inhibitory activity against PI3Kα. nih.gov

The NF-κB pathway is another important target, as it is involved in inflammation and cancer. frontiersin.org Thiazole derivatives have been associated with the inhibition of this pathway. researchgate.net

Furthermore, receptor tyrosine kinases such as VEGFR-2 are crucial for angiogenesis, the formation of new blood vessels that supply tumors. Certain 2-aminobenzothiazole-pyrazoles have been identified as potent inhibitors of VEGFR-2. semanticscholar.org

The table below highlights some of the key signaling pathways modulated by thiazole derivatives.

| Signaling Pathway | Effect of Thiazole Derivatives | Reference |

| PI3K/Akt | Inhibition | nih.govfrontiersin.org |

| NF-κB | Inhibition | frontiersin.orgresearchgate.net |

| VEGFR-2 | Inhibition | nih.govsemanticscholar.org |

| MAPK | Modulation | frontiersin.org |

| Topoisomerase | Inhibition | researchgate.net |

| HDAC | Inhibition | nih.govresearchgate.net |

In Vivo Antitumor Efficacy Models

While in vitro studies provide valuable initial data, in vivo models are crucial for evaluating the therapeutic potential of new compounds in a living organism. Several studies have investigated the in vivo antitumor efficacy of this compound derivatives and related compounds.

In one study, a thiazole derivative (compound 25a) demonstrated significant tumor growth inhibition in a PC-3 mouse xenograft model, with a tumor growth inhibition rate of 49.0% at a dose of 30 mg/kg. nih.gov This was comparable to the efficacy of the approved drug SAHA. nih.gov

Another study involving an imidazothiazole-based hydroxamic acid derivative (compound 10e) showed desirable in vivo antitumor efficacy in a CT26 tumor-bearing mouse model. mdpi.com Additionally, a 5-(4-Methylphenyl)-N′-(benzoyl)-3-methyl-imidazo[2,1-b]thiazole-2-carbohydrazide derivative was found to reduce both body weight and tumor volume in an in vivo model. humanjournals.com

These in vivo studies provide promising evidence for the potential of thiazole derivatives as effective anticancer agents.

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response implicated in various diseases. researchgate.net Thiazole derivatives have been investigated for their potential to modulate inflammatory processes. fabad.org.trrsc.orgresearchgate.net

In Vitro Modulation of Inflammatory Mediators

The anti-inflammatory effects of drugs are often mediated by their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net The arachidonic acid pathway, which involves these enzymes, is a major target for anti-inflammatory agents. researchgate.net

Several studies have evaluated the in vitro anti-inflammatory activity of thiazole derivatives. In one study, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were tested for their ability to inhibit COX-1, COX-2, and 5-LOX enzymes. frontiersin.org The results showed that these compounds were potent inhibitors of the COX pathways, with some derivatives also exhibiting significant 5-LOX inhibition. frontiersin.org

Another study focused on pyrazolyl thiazolones, which demonstrated significant COX-2 inhibitory activity, with some compounds having IC50 values comparable to the standard drug celecoxib. nih.gov These compounds also showed notable 15-LOX inhibitory activity. nih.gov

The table below presents the in vitro inhibitory activity of selected thiazole derivatives against key inflammatory mediators.

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | 5-LOX | 23.08 | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5g) | COX-1 | 25.81 | frontiersin.org |

| Pyrazolyl thiazolone derivative | COX-2 | 0.09–0.14 | nih.gov |

| Pyrazolyl thiazolone derivative | 15-LOX | 1.96–3.52 | nih.gov |

In Vivo Anti-inflammatory Efficacy Models

The in vivo anti-inflammatory effects of this compound derivatives have been predominantly evaluated using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for assessing acute inflammation. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of a test compound is measured by its ability to reduce this swelling over time, typically compared to a control group and a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) or diclofenac.

Research has shown that certain derivatives exhibit significant anti-inflammatory activity. For instance, a synthesized thiazole derivative demonstrated a notable 76.9% inhibition of paw edema, which was more potent than the 66% inhibition shown by the standard drug indomethacin in the same study. mdpi.com Similarly, other studies have identified thiazole derivatives that show strong anti-inflammatory responses. One such compound, 2-((3-(p-tolyl)thiazolidin-4-one)yl)-5-((5-nitropyridin-2-yl)methylene)thiazol-4(5H)-one, displayed an impressive 81.32% inhibition of edema after 4 hours, which was comparable to the 87.26% inhibition by indomethacin. researchgate.net Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives found that at a dose of 20 mg/kg, a specific derivative achieved up to 64.59% inhibition after 5 hours. frontiersin.org These findings underscore the potential of the this compound scaffold in developing potent anti-inflammatory agents. frontiersin.orgbiointerfaceresearch.com

In Vivo Anti-inflammatory Activity of Thiazole Derivatives (Carrageenan-Induced Paw Edema)

| Compound Derivative | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Drug (% Inhibition) | Source |

|---|---|---|---|---|---|

| Thiazole Derivative 75 | Not Specified | Not Specified | 76.9% | Indomethacin (66%) | mdpi.com |

| 2-((3-(p-tolyl)thiazolidin-4-one)yl) derivative | Not Specified | 4 | 81.32% | Indomethacin (87.26%) | researchgate.net |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | 20 | 5 | 64.59% | Aspirin (59.60% at 50 mg/kg) | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | 20 | 5 | 61.64% | Aspirin (59.60% at 50 mg/kg) | frontiersin.org |

Interaction with Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The anti-inflammatory activity of many thiazole derivatives is attributed to their interaction with the arachidonic acid cascade, specifically by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net These enzymes are crucial mediators of inflammation; COX enzymes (COX-1 and COX-2) are responsible for synthesizing prostaglandins, while LOX enzymes produce leukotrienes. researchgate.netnih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is primarily involved in the inflammatory response, while COX-1 has homeostatic functions. nih.gov

Several studies have investigated the in vitro inhibitory potential of this compound derivatives against these enzymes. One derivative, referred to as compound 75, was identified as a potent dual inhibitor, suppressing both COX-2 (IC₅₀ = 0.12 µM) and 5-LOX. mdpi.com This dual-inhibition profile is considered advantageous as it can block multiple inflammatory pathways. Another series of pyrazolyl thiazolones demonstrated impressive COX-2 inhibition, with IC₅₀ values ranging from 0.09 to 0.14 µM, comparable to the standard drug celecoxib, alongside significant 15-LOX inhibition (IC₅₀ = 1.96 to 3.52 µM). nih.gov The p-tolyl group in some derivatives has been observed in docking studies to form π-π interactions within the enzyme's active site, contributing to its inhibitory activity. mdpi.com These findings highlight that the thiazole scaffold is a promising framework for developing selective COX-2 or dual COX/LOX inhibitors. fabad.org.trnih.gov

In Vitro COX/LOX Inhibition by Thiazole Derivatives

| Compound Series/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference Drug (IC₅₀, µM) | Source |

|---|---|---|---|---|---|

| Derivative 75 | COX-2 | 0.12 | 7.72 | Celecoxib (Not specified) | mdpi.com |

| Derivative 75 | 5-LOX | Excellent Blockage | - | - | mdpi.com |

| Pyrazolyl Thiazolone Derivatives | COX-2 | 0.09 - 0.14 | Not Specified | Celecoxib (0.09) | nih.gov |

| Pyrazolyl Thiazolone Derivatives | 15-LOX | 1.96 - 3.52 | - | Quercetin (3.80) | nih.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 | - | - | mdpi.com |

Other Significant Biological Activities

Antidiabetic Activity and α-Glucosidase Inhibition

Derivatives of the thiazole nucleus have shown considerable promise as antidiabetic agents, primarily through the inhibition of α-glucosidase. acs.org This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting α-glucosidase delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key goal in managing type 2 diabetes mellitus. biointerfaceresearch.com

Several research groups have synthesized and evaluated thiazole derivatives for their α-glucosidase inhibitory activity. In one study, a series of mercaptobenzimidazole-based 1,3-thiazolidin-4-ones were synthesized, with some compounds demonstrating exceptionally potent inhibition. acs.org For example, compounds 5, 8, and 14 from this series showed IC₅₀ values of 5.22 ± 0.14 µM, 5.69 ± 0.10 µM, and 10.20 ± 0.12 µM, respectively, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 873 ± 1.2 µM). acs.org Another study on isatin-thiazole derivatives also reported excellent α-glucosidase inhibition activity. researchgate.net These results suggest that the thiazole scaffold, including structures related to this compound, is a valuable template for designing novel and potent α-glucosidase inhibitors. biointerfaceresearch.comnih.gov

α-Glucosidase Inhibitory Activity of Thiazole Derivatives

| Compound Series/Derivative | IC₅₀ (µM) | Reference Drug (Acarbose) IC₅₀ (µM) | Source |

|---|---|---|---|

| Mercaptobenzimidazole-based Thiazolidinone (Compound 5) | 5.22 ± 0.14 | 873 ± 1.2 | acs.org |

| Mercaptobenzimidazole-based Thiazolidinone (Compound 8) | 5.69 ± 0.10 | 873 ± 1.2 | acs.org |

| Mercaptobenzimidazole-based Thiazolidinone (Compound 14) | 10.20 ± 0.12 | 873 ± 1.2 | acs.org |

| Pyridazine-triazole hybrid (Compound 10k) | 1.7 | Not specified, but stated as 100-fold stronger | nih.gov |

Anticonvulsant and CNS-Related Potentials

The thiazole moiety is a structural component in various compounds that exhibit activity within the central nervous system (CNS), including anticonvulsant properties. researchgate.net The potential of thiazole derivatives as antiepileptic agents has been explored through various preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. researchgate.net

Studies on thiopyrano[2,3-d]thiazole derivatives identified several compounds with pronounced anticonvulsant effects in the subcutaneous pentylenetetrazole (scPTZ) test. researchgate.net These compounds positively influenced the latency period before seizure onset and reduced the number and duration of seizures. researchgate.net Similarly, a study investigating new triazolopyrimidine derivatives, which can be related to the broader class of nitrogen-containing heterocycles like thiazoles, also reported anticonvulsant activity. nih.gov For instance, the derivative 7-(p-tolyl)- mdpi.comresearchgate.netfabad.org.trtriazolo[1,5-a]pyrimidine was among the synthesized compounds evaluated. nih.gov While direct studies on this compound itself are limited in this specific context, the consistent anticonvulsant activity found in structurally related thiazole-containing molecules suggests this is a promising area for further investigation. biointerfaceresearch.com

Anti-HIV and Antiviral Applications

The thiazole ring is recognized as a key pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). scirp.orgnanobioletters.com Thiazole derivatives have been investigated for their ability to inhibit critical viral enzymes, with HIV-1 reverse transcriptase (RT) being a primary target. nih.gov The structural features of the thiazolidine (B150603) nucleus, a related saturated scaffold, are considered essential for HIV inhibition. nih.gov

While specific research on the anti-HIV activity of this compound is not extensively detailed in the provided results, the broader class of thiazole derivatives has shown significant promise. scirp.org For example, the anti-HIV drug Ritonavir contains a thiazole nucleus. ekb.eg Research has shown that various thiazole-containing compounds can act as potent inhibitors of HIV protease, a crucial enzyme for viral replication. nih.gov The presence of the thiazole core in numerous compounds with documented anti-HIV and antiviral properties supports its role as a valuable scaffold in the design of new therapeutic agents against viral diseases. scirp.org

Antioxidant Capacity and Mechanisms

Thiazole derivatives have been widely studied for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.govmdpi.com Their antioxidant capacity is often evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, hydroxyl radical scavenging, and nitric oxide scavenging methods. nih.gov

A study on 2-amino-5-methylthiazol derivatives linked to a 1,3,4-oxadiazole (B1194373) moiety demonstrated significant radical scavenging potential. nih.gov Compounds featuring electron-donating groups, such as hydroxyl or methoxy (B1213986) groups on an attached phenyl ring, showed dominant DPPH scavenging activity, with IC₅₀ values as low as 14.9 µg/mL, comparable to the standard ascorbic acid. nih.gov Another study synthesized a series of thiazolyl–catechol compounds and found that derivatives with specific substitutions on the thiazole ring exhibited significant antioxidant activities across multiple assays. mdpi.com The consistent finding of antioxidant capacity in various thiazole-based structures suggests that the this compound framework is a promising candidate for developing effective antioxidant agents. researchgate.netmdpi.com

In Vitro Antioxidant Activity of Thiazole Derivatives

| Compound Series/Derivative | Assay | IC₅₀ (µg/mL) | Standard (IC₅₀, µg/mL) | Source |

|---|---|---|---|---|

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6a) | DPPH Scavenging | 14.9 | Ascorbic Acid (14.2) | nih.gov |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6e) | DPPH Scavenging | 15.0 | Ascorbic Acid (14.2) | nih.gov |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6a) | Superoxide Scavenging | 17.2 | Butylated Hydroxyl Anisole (16.8) | nih.gov |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (6e) | Superoxide Scavenging | 17.8 | Butylated Hydroxyl Anisole (16.8) | nih.gov |

Anti-parasitic and Antileishmanial Effects

The global health landscape is significantly impacted by parasitic diseases, including leishmaniasis, which is caused by protozoan parasites of the Leishmania genus. The search for novel, effective, and less toxic therapeutic agents is a pressing concern in medicinal chemistry. Within this context, derivatives of 2-aminothiazole have emerged as a promising scaffold for the development of new anti-parasitic and particularly antileishmanial drugs. The inclusion of an aryl group, such as a p-tolyl moiety, at various positions on the thiazole ring has been a strategy to enhance biological activity.

Research into 2-amino-4-arylthiazole derivatives has indicated their potential as antileishmanial agents. tandfonline.com The core structure is a key pharmacophore that has been explored for its ability to inhibit the growth of various parasites. Modifications of this scaffold are being investigated to develop potent and selective anti-parasitic compounds. tandfonline.com

While direct and extensive research focusing exclusively on the anti-parasitic and antileishmanial effects of this compound derivatives is not widely documented in publicly available literature, studies on closely related analogues provide significant insights into the potential of this chemical class. For instance, the synthesis and antimicrobial evaluation of compounds such as 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acids have been reported, demonstrating the scientific interest in the biological activities of thiazole derivatives containing a p-tolyl group. researchgate.net

Furthermore, the broader family of 2-aminothiazoles has been the subject of various studies targeting parasitic infections. For example, certain 2-aminothiazole derivatives have been synthesized and evaluated for their activity against Giardia intestinalis, with some compounds showing high potency. nih.gov Similarly, 2-amino-thiophene derivatives have been investigated as promising candidates for anti-leishmanial drug discovery, with several compounds exhibiting significant activity against Leishmania species. rsc.orgmdpi.com

One study on thiourea-based derivatives, which can be related to the 2-aminothiazole core, demonstrated significant in vitro potency against promastigotes of Leishmania major, Leishmania tropica, and Leishmania donovani. rsc.org This highlights the potential of sulfur- and nitrogen-containing heterocyclic compounds in the development of antileishmanial agents.

In a study focusing on 2-amino-4-arylthiazole derivatives, compounds were prepared and assessed for their in vitro activity against Giardia intestinalis. The results revealed that specific substitutions on the thiazole scaffold led to potent antigiardial activity. nih.gov This underscores the importance of the 2-aminothiazole core in the design of antiparasitic drugs.

The table below summarizes the antileishmanial activity of some thiazole and related derivatives to provide a comparative context for the potential of the this compound scaffold.

| Compound Class | Specific Derivative Example | Target Organism | Activity (IC₅₀) | Reference |

| Thiourea Derivatives | Compound 4g | L. major (amastigotes) | - | rsc.org |

| Thiourea Derivatives | Compound 20a | L. major (promastigotes) | Low submicromolar | rsc.org |

| Thiourea Derivatives | Compound 20b | L. major (promastigotes) | Low submicromolar | rsc.org |

| 2-Amino-thiophene Derivatives | SB-200 | L. braziliensis (promastigotes) | 4.25 µM | nih.gov |

| 2-Amino-thiophene Derivatives | SB-200 | L. major (promastigotes) | 4.65 µM | nih.gov |

| 2-Amino-thiophene Derivatives | SB-200 | L. infantum (promastigotes) | 3.96 µM | nih.gov |

| 2-Amino-4-arylthiazole Derivatives | Compound 6e | G. intestinalis | 0.39 µM | nih.gov |

| 2-Amino-4-arylthiazole Derivatives | Compound 6b | G. intestinalis | 0.87 µM | nih.gov |

Although specific data for this compound derivatives are limited, the consistent anti-parasitic and antileishmanial activity observed in structurally similar compounds suggests that this particular scaffold is a valid and interesting candidate for further investigation in the development of new therapies for parasitic diseases.

Impact of Substituents at the C-5 Position of the Thiazole Ring

The substituent at the C-5 position of the thiazole ring plays a pivotal role in modulating the biological activity of this compound analogues.

Role of the p-Tolyl Group in Pharmacological Efficacy

The p-tolyl group at the C-5 position is a key determinant of the pharmacological efficacy in many series of thiazole derivatives. In studies on anticancer agents, the presence of a phenyl ring at the C-5 position substituted at the para-position with a methyl group (p-tolyl) was found to be one of the most effective substituents for in vitro antiproliferative activity. nih.gov This highlights the importance of the specific electronic and steric properties conferred by the p-tolyl moiety. For instance, in a series of 2-amino-4,5-diarylthiazoles, the p-tolyl group at C-5 was identified as a favorable substituent for anticancer activity. nih.gov

Influence of Aromatic and Heteroaromatic Substitutions

Varying the aromatic and heteroaromatic groups at the C-5 position has a significant impact on the biological profile of 2-aminothiazole derivatives. Research has shown that both the nature and substitution pattern of the aryl ring at this position can drastically alter activity.

For example, in the context of antimicrobial agents, the introduction of different substituents on the phenyl ring at C-5 can modulate the potency. While the p-tolyl group is often beneficial, other substitutions can also lead to potent compounds. For instance, the presence of a nitro group at the para position of the phenyl ring has been shown to enhance antimicrobial activity, likely due to the formation of strong hydrogen bonds with amino acid residues in the target microorganisms. analis.com.my

Furthermore, the replacement of the phenyl ring with other aromatic or heteroaromatic systems has been explored. In some studies, a naphth-2-yl group at the C-5 position yielded potent antiproliferative compounds. nih.gov Conversely, the introduction of a thiazole ring at the C-5 position has been reported to lead to inactive compounds in certain antitubercular series. nih.gov This underscores the sensitivity of biological activity to the specific nature of the C-5 substituent.

Table 1: Impact of C-5 Substituents on Antiproliferative Activity

| Compound Series | C-5 Substituent | Relative Activity | Reference |

| 2-Amino-4,5-diarylthiazoles | p-Tolyl | High | nih.gov |

| 2-Amino-4,5-diarylthiazoles | Naphth-2-yl | High | nih.gov |

| 2-Amino-4,5-diarylthiazoles | p-Trifluoromethylphenyl | Moderate | nih.gov |

| 2-Amino-4,5-diarylthiazoles | p-Methoxyphenyl | Moderate | nih.gov |

| Antitubercular 2-aminothiazoles | Thiazole | Inactive | nih.gov |

Role of the Exocyclic 2-Amino Group in Biological Activity

The exocyclic 2-amino group is a crucial functional group that significantly influences the biological activity of this class of compounds. Its ability to participate in hydrogen bonding and act as a point for further derivatization makes it a key handle for modulating pharmacological properties. researchgate.net

Importance of Primary Amine Functionality

The primary amino group at the C-2 position is often essential for biological activity. It can act as a hydrogen bond donor, interacting with target proteins and contributing to the binding affinity of the molecule. nih.gov The presence of this primary amine is a recurring feature in many biologically active 2-aminothiazole derivatives. researchgate.net

Effects of N-Substitution on Potency and Selectivity

Modification of the 2-amino group through N-substitution has been shown to have a profound effect on both the potency and selectivity of these compounds. The introduction of substituents on the nitrogen atom can alter the electronic properties, steric bulk, and hydrogen bonding capacity of this functional group.

In a study on antiproliferative agents, it was found that N-methylation of the 2-amino group could either increase or decrease activity depending on the specific cell line and the other substituents on the thiazole ring. nih.gov For instance, N-methylamino analogues showed improved activity against MCF-7 breast cancer cells compared to their primary amine counterparts. nih.gov However, increasing the steric bulk by moving from an N-methylamino to an N,N-dimethylamino group resulted in a significant drop in activity. nih.govnih.gov

In the context of antitubercular agents, the N-2 position of the aminothiazole was found to be highly flexible, allowing for the introduction of various substituted benzoyl groups, which led to a more than 128-fold improvement in activity. nih.gov This highlights the potential of N-acylation to significantly enhance potency.

Table 2: Effect of N-Substitution at the 2-Amino Position on Antiproliferative Activity

| Base Compound | N-Substituent | Change in Activity | Reference |

| 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-arylthiazole | -NHCH₃ | Increased (MCF-7 cells) | nih.gov |

| 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-arylthiazole | -N(CH₃)₂ | Decreased | nih.govnih.gov |

| 2-Amino-4-(2-pyridinyl)thiazole | Substituted Benzoyl | Significantly Increased | nih.gov |

Contribution of the Thiazole Ring System to Bioactivity

The thiazole ring itself is a fundamental component contributing to the bioactivity of this compound and its analogues. This five-membered heterocycle, containing both a sulfur and a nitrogen atom, possesses unique electronic and structural features that are critical for its pharmacological role.

The thiazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net Its aromatic nature provides metabolic stability, and the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with target enzymes or receptors. For example, the nitrogen atom of the thiazole ring can form hydrogen bonds with the ATP binding site of kinases, thereby enhancing the affinity of the compound. researchgate.net

Significance of Sulfur and Nitrogen Heteroatoms

The presence and relative positioning of the sulfur and nitrogen atoms within the thiazole ring are fundamental to its chemical properties and biological function. These heteroatoms are not merely structural components but actively participate in interactions with biological targets. rsc.org The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within the binding site of a protein or enzyme. rsc.org The sulfur atom, with its available d-orbitals, can engage in various non-covalent interactions, including van der Waals forces and interactions with metallic cofactors in enzymes.

Influence of Thiazole Ring Aromaticity and Electronic Properties

The thiazole ring is an aromatic system, meaning it has a planar structure with a continuous ring of p-orbitals, leading to delocalized pi electrons. nih.govresearchgate.net This aromaticity confers significant stability to the ring and influences its electronic properties, which are critical for its biological activity. nih.govresearchgate.net The distribution of electrons within the aromatic system allows for various types of interactions, including pi-pi stacking with aromatic amino acid residues in protein targets. nih.gov

The electronic properties of the thiazole ring can be modulated by the introduction of different substituents. Electron-donating or electron-withdrawing groups attached to the ring can alter its electron density and, consequently, its reactivity and interaction with biological targets. nih.gov For instance, structure-activity relationship studies on some thiazole derivatives have shown that the presence of electron-withdrawing groups, such as a nitro group, can be beneficial for certain biological activities. nih.gov Conversely, electron-donating groups may enhance activity in other contexts. This highlights the importance of the electronic landscape of the thiazole ring in determining its pharmacological profile.

| Substituent Type | Effect on Thiazole Ring | Potential Impact on Biological Activity |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decrease electron density | May enhance interactions with electron-rich biological targets |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increase electron density | May enhance interactions with electron-deficient biological targets |

Stereochemical Considerations and Enantiomeric Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug design and action. nih.gov When a molecule is chiral, it exists as a pair of enantiomers (R and S forms) which can have identical physical and chemical properties in an achiral environment but may exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the body. nih.gov

For analogues of this compound, the introduction of a stereocenter can lead to enantiomers with distinct biological activities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a better fit and more effective interaction with the specific binding site of a biological target, such as an enzyme or receptor, compared to its mirror image. nih.gov

Computational and Theoretical Investigations of 5 P Tolyl Thiazol 2 Amine

Molecular Docking Studies for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein of interest.

Molecular docking studies are instrumental in predicting how 5-(p-tolyl)thiazol-2-amine might interact with various biological targets, such as enzymes and receptors. For instance, derivatives of 2-aminothiazole (B372263) have been investigated for their potential to interact with a range of enzymes. nih.gov Docking studies on similar thiazole (B1198619) derivatives have revealed potential binding modes within the active sites of enzymes like tyrosyl-tRNA synthetase and protein DNA gyrase. biointerfaceresearch.comdovepress.com These studies often show that the thiazole ring and its substituents form crucial interactions, such as hydrogen bonds and π–π stacking, with amino acid residues in the binding pocket. d-nb.info For example, the sulfur atom of the thiazole ring and the amine group are frequently identified as key interaction points. nih.govresearchgate.net In the context of this compound, the tolyl group could engage in hydrophobic interactions, while the 2-amine group could act as a hydrogen bond donor.

Beyond predicting the binding pose, molecular docking can also estimate the binding affinity, often expressed in terms of a scoring function or binding energy (e.g., in kcal/mol). This provides a quantitative measure of the strength of the ligand-protein interaction. For example, docking studies of thiazolo[3,2-α]pyrimidine derivatives against protein DNA gyrase have reported binding energies, with more negative values indicating stronger binding. biointerfaceresearch.com Similarly, studies on thiazolyl-pyrazole derivatives targeting the epidermal growth factor receptor (EGFR) kinase have used binding affinities to rank potential inhibitors. nih.gov For this compound, such calculations could help prioritize it against a panel of potential biological targets, guiding experimental screening efforts.

| Target Enzyme/Receptor | Predicted Binding Affinity (kcal/mol) for Similar Thiazole Derivatives | Key Interacting Residues (Example) |

| Protein DNA gyrase | -8.19 to -8.81 biointerfaceresearch.com | Not specified |

| Epidermal Growth Factor Receptor (EGFR) Kinase | -1.3 to -3.4 nih.gov | Not specified |

| Tyrosyl-tRNA Synthetase | Not specified | Not specified |

| Carbonic Anhydrase-III | Not specified | Not specified |

Prediction of Binding Modes with Enzymes and Receptors

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity and stability. irjweb.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For thiazole derivatives, the HOMO is often localized on the thiazole ring and the amine group, while the LUMO may be distributed across the aromatic system. researchgate.net Quantum chemical studies on related thiazole compounds have calculated HOMO-LUMO energy gaps to be in the range that suggests a stable yet reactive molecule. tandfonline.com

| Parameter | Significance | Typical Findings for Thiazole Derivatives |

| HOMO Energy | Electron-donating ability (nucleophilicity) | Localized on the thiazole ring and electron-donating groups. researchgate.net |

| LUMO Energy | Electron-accepting ability (electrophilicity) | Distributed across the π-system. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A smaller gap indicates higher reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. irjweb.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. irjweb.comresearchgate.net For thiazole derivatives, the nitrogen atom of the thiazole ring and the exocyclic amine group are often associated with negative electrostatic potential, making them likely sites for hydrogen bonding and interaction with electrophiles. irjweb.com The hydrogen atoms of the amine group typically show positive potential. irjweb.com

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations for Conformational Analysis and Stability

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening

In silico ADMET prediction is a crucial step in the early phases of drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and toxicity profile. For thiazole derivatives, various studies have employed computational models to predict these properties.

Research on a series of N-(5-morpholino-2-arylimidazo[2,1-b] derpharmachemica.comnih.govbiointerfaceresearch.comthiadiazol-6-yl)carboxamides, which are complex heterocyclic systems, included a derivative with a p-tolyl group. In silico predictions for these compounds indicated that they generally exhibit favorable ADMET properties. biointerfaceresearch.com For instance, the predicted oral toxicity for rats for these compounds was classified as Class III (slightly toxic), with LD50 values in the range of 1406.1-2588.2 mg/kg. biointerfaceresearch.com It was also predicted that these compounds would not be substrates for P-glycoprotein (P-gp), and in fact, might act as inhibitors of this transporter, which could positively impact their bioavailability. biointerfaceresearch.com However, a potential liability was the predicted blockade of the hERG (human Ether-a-go-go-Related Gene) potassium channel, a factor associated with cardiotoxicity. biointerfaceresearch.com

In another study on new imidazo[2,1-b]thiazole (B1210989) linked thiadiazole conjugates, which included a derivative with a p-tolyl group, in silico ADMET predictions were also conducted. semanticscholar.org The results suggested that the synthesized compounds are likely to be absorbed by the human intestine, are non-carcinogenic, and possess good drug-score values. semanticscholar.org These compounds were also found to comply with Lipinski's rule of five, indicating good potential for drug-likeness. semanticscholar.org

While these findings are for more complex molecules than this compound, they suggest that the inclusion of a p-tolyl group on a thiazole-containing scaffold does not inherently lead to poor predicted ADMET properties. The basic physicochemical properties of this compound, such as its molecular weight of 190.27 g/mol and a computed XLogP3-AA value of 2.6, are within the ranges that are generally considered favorable for oral bioavailability. nih.gov

Table 1: Predicted ADMET-related Properties for Structurally Related Thiazole Derivatives

| Property | Predicted Value/Observation for Related Compounds | Reference |

| Oral Toxicity (Rat) | Class III (slightly toxic), LD50: 1406.1-2588.2 mg/kg for N-(5-morpholino-2-(p-tolyl)imidazo[2,1-b] derpharmachemica.comnih.govbiointerfaceresearch.comthiadiazol-6-yl)benzamide and related compounds. | biointerfaceresearch.com |

| P-glycoprotein (P-gp) Interaction | Predicted to be inhibitors, not substrates, for certain p-tolyl containing thiazole derivatives. | biointerfaceresearch.com |

| hERG Blockade | Predicted to be capable of blocking the hERG channel for some p-tolyl containing thiazole derivatives. | biointerfaceresearch.com |

| Human Intestinal Absorption | Predicted to be well-absorbed for imidazo[2,1-b]thiazole linked thiadiazole conjugates. | semanticscholar.org |

| Carcinogenicity | Predicted to be non-carcinogenic for certain related thiazole conjugates. | semanticscholar.org |

| Lipinski's Rule of Five | Compliant for a series of imidazo[2,1-b]thiazole linked thiadiazole conjugates. | semanticscholar.org |

Note: The data in this table is for structurally related, more complex molecules containing a p-tolyl thiazole moiety and not for this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For thiazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

Although a specific QSAR model for this compound has not been detailed in the available literature, studies on broader classes of 2-aminothiazoles provide valuable insights. For instance, a QSAR study on a series of 2-amino thiazole derivatives as Aurora kinase inhibitors revealed the importance of various physicochemical and structural descriptors in determining their inhibitory activity. derpharmachemica.com The study highlighted that parameters such as atomic volume, atomic charges, and electronegativity play a crucial role in the biological activity of these compounds. derpharmachemica.com

In the context of this compound, a QSAR model would likely consider descriptors related to the tolyl group, such as its hydrophobicity, steric bulk, and electronic properties, in conjunction with the features of the 2-aminothiazole core. The position of the tolyl group at the 5-position of the thiazole ring would also be a critical parameter in such a model. The development of a predictive QSAR model for a series of 5-aryl-2-aminothiazoles would be a valuable tool for designing new derivatives with potentially enhanced biological activities.

Table 2: Key Descriptors Often Employed in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Examples | Relevance to Activity Prediction |

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions with biological targets. |

| Steric/Topological | Molecular volume, Surface area, Connectivity indices | Define the size and shape of the molecule, affecting its fit into a binding site. |

| Hydrophobic | LogP, Molar refractivity | Govern the compound's ability to cross cell membranes and interact with hydrophobic pockets of proteins. |

| 3D Descriptors | 3D-MoRSE descriptors, RDF descriptors | Encode information about the three-dimensional arrangement of atoms in the molecule. |

This table represents common descriptors used in QSAR studies of thiazole derivatives and is not based on a specific QSAR model for this compound.

Mechanistic Elucidation of Pharmacological Effects

Identification of Molecular Targets and Pathways

The initial step in characterizing a compound's mechanism of action involves identifying its direct molecular binding partners and the subsequent biological pathways that are affected. For derivatives of 5-(p-tolyl)thiazol-2-amine, this has been explored through various assays.

Derivatives of this compound have been investigated for their ability to inhibit several key enzymes implicated in disease. The 2-aminothiazole (B372263) core structure is recognized as a valuable scaffold in medicinal chemistry. nih.gov

Carbonic Anhydrase (CA) Inhibition: A series of imidazo[2,1-b]thiazole-based sulfonyl piperazines, derived from a 5-(p-tolyl)imidazo[2,1-b]thiazole core, were synthesized and evaluated as inhibitors of human carbonic anhydrase II (hCA II). nih.gov Carbonic anhydrases are metalloenzymes that play a role in various physiological processes, and their inhibition is a target for treating conditions like glaucoma and epilepsy. The studies revealed that specific derivatives demonstrated notable inhibitory activity. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: In a study focused on developing treatments for sepsis-induced acute lung injury, thiazole (B1198619) derivatives were assessed as potential inhibitors of matrix metalloproteinases (MMPs). rsc.org One of the synthesized precursors was 4-(p-tolyl)thiazol-2-amine. rsc.org MMPs are a family of enzymes responsible for degrading the extracellular matrix, and their overactivity is linked to inflammation and tissue damage. rsc.org

p38 MAP Kinase Inhibition: Novel N,N'-diaryl ureas containing a 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl moiety have been evaluated as inhibitors of p38 mitogen-activated protein (MAP) kinase. mdpi.com This enzyme is a key component of a signaling pathway that responds to inflammatory cytokines and cellular stress. mdpi.com

Cyclooxygenase (COX) Inhibition: Research into 2-amino-thiazole analogs has shown significant inhibition of prostaglandin (B15479496) E₂ (PGE₂) production, which suggests potential anti-inflammatory activity through the inhibition of COX enzymes. Some derivatives have demonstrated IC50 values below 1 μM.

The table below summarizes the enzyme inhibition findings for various derivatives.

| Derivative Class | Target Enzyme | Key Finding | Reference Compound Example |

|---|---|---|---|

| Imidazo[2,1-b]thiazole (B1210989) based Sulfonyl Piperazines | Carbonic Anhydrase II (hCA II) | Demonstrated inhibitory activity against hCA II. nih.gov | (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)methanone nih.gov |

| Thiazole Derivatives | Matrix Metalloproteinases (MMPs) | Investigated as potential MMP inhibitors for acute lung injury. rsc.org | Title compounds derived from 2-chloro-N-[4-(p-tolyl)-thiazol-2-yl]-acetamide rsc.org |

| N,N'-Diaryl ureas | p38 MAP Kinase | Identified as potent inhibitors of p38 kinase. mdpi.com | 1-(3-(Tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-((2-(3-ethylureido)benzo[d]thiazol-6-yl)oxy)benzyl)urea mdpi.com |

| 2-Amino-thiazole Analogs | Cyclooxygenase (COX) | Inhibited prostaglandin E₂ (PGE₂) levels, with some compounds showing IC50 < 1 μM. | Not specified |

Beyond direct enzyme inhibition, the interaction of these compounds with cellular receptors is a critical aspect of their pharmacological activity.